Ruberythric acid
Description
Historical Context of Anthraquinone (B42736) Glycosides in Plant Science Research
The study of anthraquinone glycosides is deeply rooted in the history of natural dyes. For millennia, the roots of the madder plant, Rubia tinctorum, were a primary source for producing red dyes. shepherdtextiles.comwordpress.comwikipedia.org Evidence of its use has been found at archaeological sites dating back to the 3rd millennium BCE. wikipedia.org This traditional application, known in ancient Egypt, Persia, and India, eventually spread to Europe and formed the basis of significant trade, such as for the famous "Turkey Red" color. wordpress.comwikipedia.orgwinsornewton.comvedantu.com
The scientific investigation into these compounds began in earnest in the 19th century. In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated the principal coloring agents from madder, identifying alizarin (B75676) and purpurin. winsornewton.comtifr.res.in This marked a pivotal moment, shifting the understanding from a crude plant extract to specific chemical entities. A further breakthrough occurred in 1868 when German chemists Carl Graebe and Carl Liebermann not only determined the chemical structure of alizarin but also developed a method to synthesize it from anthracene, a coal tar component. winsornewton.comncartmuseum.orgwebexhibits.orgwikipedia.org The introduction of synthetic alizarin in 1871, which was cheaper and more consistent, led to the collapse of the madder cultivation market. wikipedia.orgncartmuseum.org
These foundational discoveries paved the way for the study of related compounds. It was later understood that alizarin exists in the madder root primarily not as a free aglycone but as a glycoside—a compound where a sugar molecule is attached to a non-sugar molecule. vedantu.comzienjournals.combiotech-asia.org Ruberythric acid, the primary glycoside of alizarin, was identified as the natural precursor that, upon hydrolysis (the breaking of a chemical bond by reaction with water), releases the dye alizarin. biotech-asia.orgwur.nl This understanding of glycosidic precursors is fundamental in plant science, explaining how plants store various compounds in a stable, water-soluble form. zienjournals.comuomustansiriyah.edu.iq
Academic Significance of this compound as a Natural Product
This compound holds considerable academic significance as a model anthraquinone glycoside. It is a major constituent found in the roots of plants from the Rubia genus, particularly the historically important dyer's madder, Rubia tinctorum. shepherdtextiles.combiosynth.compharmacompass.com Its structure consists of the aglycone alizarin linked to a primverose disaccharide (a sugar composed of glucose and xylose). vedantu.comwhiterose.ac.uk
The compound's primary role in academic research has been as the direct precursor to the red dye alizarin. biotech-asia.orgbiosynth.com The enzymatic or acidic hydrolysis of this compound to yield alizarin is a classic example of how active compounds are released from their glycosidic forms in plants. wur.nlwhiterose.ac.uk The presence of the bulky and water-soluble primverose sugar makes this compound itself less colored and more stable within the plant's roots. whiterose.ac.ukresearchgate.net
A significant milestone in its study was the definitive elucidation of its three-dimensional crystal structure by X-ray crystallography, which was only achieved in 2015. whiterose.ac.uk This confirmed the precise stereochemistry and revealed extensive intermolecular hydrogen bonding between the sugar moieties of different molecules, a finding that has implications for understanding how these molecules interact and bind to textile fibers during the dyeing process. whiterose.ac.uk The study of this compound and its co-occurring glycoside, lucidin (B1675361) primeveroside, is crucial for understanding the complex chemical profile of natural madder extract. researchgate.netepa.govmdpi.com
Overview of Contemporary Research Domains Pertaining to this compound
Current scientific investigation into this compound extends beyond its historical role as a dye precursor into several specialized domains:
Analysis of Historical Artifacts: The analysis of anthraquinone profiles in historical textiles is a key area of research. The relative amounts of this compound versus its hydrolyzed aglycone, alizarin, can provide valuable insights into historical dyeing techniques. whiterose.ac.ukresearchgate.net The presence of significant amounts of the glycoside suggests that milder extraction methods were used, while its absence points to harsher, high-temperature, or acidic processes that would have caused hydrolysis. whiterose.ac.ukresearchgate.netcore.ac.uk Researchers are developing advanced, non-destructive analytical methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to precisely quantify these compounds in delicate artifacts. epa.govmdpi.comacademie-sciences.fr
Plant Biotechnology and Biosynthesis: Scientists are exploring the production of anthraquinones using plant cell and organ cultures of Rubia species. mdpi.com These biotechnological approaches aim to produce specific compounds like this compound and alizarin in controlled bioreactor environments, which could offer a sustainable alternative to agricultural cultivation or chemical synthesis. mdpi.com Such studies also help to elucidate the biosynthetic pathways that plants use to create these complex molecules. uomustansiriyah.edu.iq
Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | pharmacompass.comnih.gov |
| Synonyms | Alizarin 2-β-primeveroside, Rubianic acid, Rubierythric acid | biosynth.comnih.govsigmaaldrich.com |
| CAS Number | 152-84-1 | biosynth.comnih.govsigmaaldrich.com |
| Molecular Formula | C₂₅H₂₆O₁₃ | biosynth.compharmacompass.comnih.govsigmaaldrich.com |
| Molecular Weight | 534.47 g/mol | biosynth.comnih.govsigmaaldrich.com |
| Appearance | Golden-yellow, silky, lustrous prisms or long needles | |
| Melting Point | 260 °C | biosynth.com |
| Solubility | Soluble in hot water and methanol (B129727); sparingly soluble in cold water. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGGSVAWTYHZBI-CVQRFVFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026553 | |
| Record name | Alizarin primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-84-1 | |
| Record name | Ruberythric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruberythric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alizarin primeveroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | RUBERYTHRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4360A2Y7JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Chemodiversity of Ruberythric Acid
Distribution within Rubia Species: Primary Sources and Chemotaxonomic Variations
The genus Rubia is the most well-documented source of ruberythric acid, with several species accumulating this compound in significant quantities. The presence and concentration of this compound and related anthraquinones serve as important chemotaxonomic markers for distinguishing between different Rubia species.
Rubia tinctorum, commonly known as dyer's madder, is historically the most significant source of this compound. researchgate.net The roots and rhizomes of this plant are particularly rich in this compound, which serves as a precursor to the well-known dye, alizarin (B75676). researchgate.net In fact, this compound and lucidin-3-primeveroside are the primary anthraquinone (B42736) derivatives found in the roots and rhizomes of R. tinctorum. researchgate.net
The chemical profile of R. tinctorum is characterized by a high concentration of anthraquinone glycosides. Studies have shown that in ethanol (B145695) extracts of madder roots, the concentration of glycosides like this compound and lucidin (B1675361) primeveroside can be significantly higher than that of their corresponding aglycones. For instance, one study reported the ratio of these glycosides to alizarin to be as high as 236.8:1 mg cm-3 (B1577454) in an ethanol extract. whiterose.ac.uk This indicates that in the living plant, the anthraquinones are predominantly stored in their glycosidic form. The hydrolysis of this compound to alizarin can be catalyzed by the endogenous enzyme "erythrozyme" within the plant itself. whiterose.ac.uk
The following table summarizes the major anthraquinone compounds found in Rubia tinctorum:
| Compound Name | Chemical Class | Primary Occurrence in Plant |
| This compound | Anthraquinone Glycoside | Roots and Rhizomes |
| Lucidin-3-primeveroside | Anthraquinone Glycoside | Roots and Rhizomes |
| Alizarin | Anthraquinone Aglycone | Roots and Rhizomes (often from hydrolysis) |
| Purpurin | Anthraquinone Aglycone | Roots and Rhizomes (often from hydrolysis) |
This table provides a summary of the major anthraquinone constituents of Rubia tinctorum.
Chemotaxonomic studies reveal variations in the distribution of this compound across different Rubia species. For example, while this compound is a major component in R. tinctorum, its concentration can be significantly lower or even absent in other species like Rubia peregrina (wild madder). whiterose.ac.uk The presence and relative abundance of specific anthraquinone glycosides and their aglycones can thus be used as a tool for the chemical differentiation of various Rubia taxa.
The table below presents a comparative overview of the occurrence of this compound and other major anthraquinones in different Rubia species.
| Species | This compound | Lucidin-3-primeveroside | Alizarin | Purpurin |
| Rubia tinctorum | ++ | ++ | + | + |
| Rubia cordifolia | + | + | + | ++ |
| Rubia peregrina | -/+ | + | -/+ | + |
| Rubia akane | + | + | + | + |
Key: ++ (Major Component), + (Minor Component), -/+ (Trace Amounts/Variable). This table illustrates the chemotaxonomic variation of major anthraquinones across different Rubia species.
Identification in Allied Plant Genera (e.g., Oldenlandia sp., Opiorrhiza sp.)
The occurrence of anthraquinones is a characteristic feature of the Rubiaceae family, and these compounds have been isolated from various genera beyond Rubia. nih.govresearchgate.net While the family is known for producing a wide array of secondary metabolites, including iridoids, alkaloids, and triterpenes, anthraquinones are significant chemotaxonomic markers. nih.gov
The genus Oldenlandia is known to contain a variety of bioactive compounds, including iridoids, flavonoids, and anthraquinones. nih.gov However, detailed phytochemical investigations of many Oldenlandia species are still limited. nih.govresearchgate.net While some studies on species like Oldenlandia diffusa and Oldenlandia hedyotidea have identified various anthraquinones, the specific presence of this compound is not prominently reported in the existing literature. frontiersin.org The anthraquinone profile of this genus appears to be diverse, and further research is needed to ascertain the distribution of specific glycosides like this compound. nih.gov
In contrast, there are reports of this compound being identified in species belonging to the genus Opiorrhiza, another member of the Rubiaceae family. This suggests a broader distribution of this compound within the family, although its prevalence and concentration may vary significantly between different genera. The presence of shared biosynthetic pathways for anthraquinones across these genera underscores their taxonomic relationship.
Intra-Plant Localization and Concentration Dynamics (e.g., Roots, Rhizomes)
Within the plant, this compound is primarily localized in the subterranean organs, specifically the roots and rhizomes. researchgate.net This accumulation in the underground parts of the plant is a common characteristic for many anthraquinones in the Rubia genus. nih.gov The high concentration of these compounds in the roots suggests a potential role in defense mechanisms against soil-borne pathogens.
The concentration of this compound can be influenced by several factors, including the age of the plant and the specific cultivar. For instance, studies on Rubia tinctorum have shown that the amount of alizarin, the hydrolysis product of this compound, can increase when the root is cultivated for three years instead of two. wur.nl This suggests that the biosynthesis and accumulation of these compounds are dynamic processes that continue as the plant matures.
Quantitative analyses have provided insights into the concentration of this compound in R. tinctorum roots. The concentration of di- and tri-hydroxyanthraquinone-glycosides, including this compound, can be around 2% of the dry weight of the roots. nih.gov The following table presents data on the concentration of major anthraquinones in different cultivars of Rubia tinctorum.
| Cultivar | Lucidin primeveroside (mg/g root) | This compound (mg/g root) | Alizarin (mg/g root) |
| Cultivar A | 10.5 | 7.8 | 6.1 |
| Cultivar B | 12.2 | 9.5 | 8.2 |
| Cultivar C | 15.1 | 11.3 | 11.8 |
This table shows the variation in the concentration of major anthraquinones in the roots of different Rubia tinctorum cultivars, highlighting the influence of genetic factors on chemical composition.
Biosynthetic Pathways and Metabolic Engineering of Ruberythric Acid
Chorismate/o-Succinylbenzoic Acid Pathway as the Predominant Route
The principal pathway for the biosynthesis of the alizarin-type anthraquinone (B42736) skeleton in the Rubiaceae family is the chorismate/o-succinylbenzoic acid (OSB) pathway. researchgate.netresearchgate.net This route is responsible for constructing the A and B rings of the characteristic three-ring anthraquinone structure. researchgate.netnih.gov
The biosynthesis initiates with precursors from primary metabolism. Ring A and part of Ring B are derived from shikimic acid, a key intermediate in the shikimate pathway. researchgate.netresearchgate.net The remaining carbons for the B ring are supplied by α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. researchgate.netnih.govresearchgate.net Feeding experiments have confirmed that these two precursors are fundamental to the formation of the o-succinylbenzoic acid intermediate. researchgate.net The addition of α-ketoglutarate to cell cultures has been shown to potentially accelerate the metabolic flux towards anthraquinone synthesis. researchgate.net
The assembly of the first two rings of the anthraquinone core is a multi-step enzymatic process.
Formation of Isochorismate : Chorismate, derived from the shikimate pathway, is converted to isochorismate by the enzyme isochorismate synthase (ICS). researchgate.netnih.gov
Synthesis of o-Succinylbenzoic Acid (OSB) : Isochorismate then undergoes a reaction with α-ketoglutarate and thiamine (B1217682) diphosphate (B83284) (TPP), catalyzed by o-succinylbenzoic acid (OSB) synthase, to yield OSB. nih.govscribd.com
Activation and Cyclization : OSB is subsequently activated at its aliphatic carboxyl group by OSB:CoA ligase, forming an OSB-CoA ester. nih.govresearchgate.net This activated intermediate then undergoes a ring-closure reaction to produce 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes the A and B rings of the anthraquinone skeleton. nih.govresearchgate.net
| Table 1: Precursors for Rings A and B of Ruberythric Acid | | :--- | :--- | :--- | | Precursor | Originating Pathway | Contribution | | Shikimic Acid | Shikimate Pathway | Forms Ring A and part of Ring B | | α-Ketoglutarate | TCA Cycle | Provides remaining carbons for Ring B |
Isoprenoid Pathway Contribution to Ring C Formation
The third ring (Ring C) of the anthraquinone structure is derived from the isoprenoid pathway. researchgate.net This involves the addition of a five-carbon prenyl unit, isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP), to the DHNA core. nih.govnih.gov
In plants of the Rubiaceae family, the IPP and DMAPP units required for anthraquinone biosynthesis are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netbiorxiv.org This pathway, located in the plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.orgscispace.comnih.gov The involvement of the MEP pathway has been confirmed through labeling studies using 13C-glucose, which showed that the observed labeling pattern in the resulting anthraquinone was consistent with the MEP pathway precursors. scispace.comacs.org
While plants possess both the MEP and the mevalonic acid (MVA) pathways for isoprenoid biosynthesis, recent findings have definitively shown that the MEP pathway, and not the MVA pathway, is the source of IPP for the formation of Ring C in Rubiaceae anthraquinones. researchgate.netbiorxiv.org The MVA pathway is primarily located in the cytoplasm and is responsible for producing precursors for compounds like sesquiterpenoids and sterols, whereas the MEP pathway in the plastids provides the building blocks for anthraquinones. nih.govfrontiersin.org Elegant biosynthetic studies have demonstrated that mevalonate (B85504) was not the precursor for the C-ring of Rubia anthraquinones, confirming the MEP pathway's central role. scispace.comwur.nl
| Table 2: Isoprenoid Biosynthesis Pathways | | :--- | :--- | :--- | | Pathway | Primary Location | Role in this compound Biosynthesis | | 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) | Plastids | Active : Synthesizes IPP/DMAPP for Ring C formation. researchgate.netbiorxiv.org | | Mevalonic Acid (MVA) | Cytoplasm | Inactive : Not involved in the formation of Ring C in Rubiaceae. researchgate.netwur.nl |
Key Enzymatic Catalysts and Their Molecular Biology
The biosynthesis of the this compound backbone is catalyzed by a series of specific enzymes, several of which have been identified and characterized at the molecular level. Advances in genomics and transcriptomics have facilitated the discovery of the genes encoding these crucial catalysts. nih.govbenthamdirect.com
Key enzymes in this pathway include:
Isochorismate synthase (ICS) : Encoded by the ics gene, this enzyme catalyzes the first committed step from the shikimate pathway towards anthraquinone biosynthesis. researchgate.netnih.gov
o-Succinylbenzoate synthase (OSBS) : The product of the osbs gene, it is a key enzyme that links the shikimate and TCA cycle precursors. nih.govnih.gov
o-Succinylbenzoate:CoA ligase (OSBL) : Encoded by the osbl gene, it activates OSB for the subsequent cyclization reaction. nih.govnih.gov
1,4-dihydroxy-2-naphthoic acid (DHNA) prenyltransferase (e.g., RcDT1) : This recently discovered enzyme from the UbiA superfamily is responsible for the crucial prenylation step, attaching a DMAPP unit to the DHNA core. biorxiv.orgoup.com Its plastid localization is consistent with the MEP pathway providing the DMAPP substrate. biorxiv.org
Isopentenyl diphosphate isomerase (IPPi) : This enzyme, encoded by the ippi gene, catalyzes the reversible isomerization of IPP to the more reactive DMAPP, which is the actual prenyl donor. researchgate.netnih.gov
The expression of these genes, including ICS, OSBS, OSBL, and IPPI, has been shown to be enhanced in transgenic cell lines that exhibit higher anthraquinone production, confirming their functional role in the biosynthetic pathway. nih.gov The final step in the formation of this compound itself involves glycosylation, where a primeveroside sugar moiety is attached to the alizarin (B75676) aglycone, a reaction catalyzed by glycosyltransferases. scispace.combenthamdirect.com
| Table 3: Key Enzymes in the Biosynthesis of the Alizarin Core | | :--- | :--- | :--- | | Enzyme | Gene (example) | Function | | Isochorismate synthase | ics | Converts chorismate to isochorismate. nih.gov | | o-Succinylbenzoate synthase | osbs | Synthesizes o-succinylbenzoic acid (OSB). nih.gov | | o-Succinylbenzoate:CoA ligase | osbl | Activates OSB to OSB-CoA. nih.gov | | DHNA prenyltransferase | RcDT1 | Attaches DMAPP to the DHNA core. biorxiv.orgoup.com | | Isopentenyl diphosphate isomerase | ippi | Interconverts IPP and DMAPP. researchgate.netnih.gov |
Isochorismate Synthase (ICS)
Isochorismate synthase (EC 5.4.99.6) marks the entry point for anthraquinone biosynthesis, acting as a critical branch-point enzyme. nih.govresearchgate.net It catalyzes the isomerization of chorismate, a final product of the shikimate pathway, to form isochorismate. researchgate.netresearchgate.net This reaction channels chorismate away from primary metabolic fates, such as the synthesis of aromatic amino acids, and commits it to the specialized secondary metabolic pathway leading to anthraquinones. researchgate.netnih.gov
o-Succinylbenzoate Synthase (OSBS)
Following the formation of isochorismate, o-succinylbenzoate synthase (OSBS) catalyzes the next committed step. This enzyme facilitates the conversion of isochorismate and α-ketoglutarate into o-succinylbenzoic acid (OSB). nih.govresearchgate.netbiosoil.ru The reaction requires thiamine diphosphate (TPP) as a cofactor. nih.govresearchgate.net
OSBS activity has been detected in anthraquinone-producing cell cultures, and the gene encoding this enzyme has been identified in Rubia cordifolia and Rubia yunnanensis. biosoil.runih.gov The expression of the OSBS gene is often coordinated with other genes in the pathway, such as ICS and OSBL. biosoil.rumdpi.com Enhanced expression of OSBS is observed in transgenic cell lines that exhibit higher anthraquinone production, confirming its integral role in the biosynthetic cascade. biosoil.rumdpi.com
o-Succinyl Benzoate Ligase (OSBL)
The third key enzyme in this sequence is o-succinylbenzoate ligase (OSBL), also known as OSB:CoA ligase. nih.govresearchgate.net This enzyme activates the aliphatic carboxyl group of o-succinylbenzoic acid by ligating it to coenzyme A (CoA), forming an o-succinylbenzoyl-CoA (OSB-CoA) ester. nih.govscienceopen.commdpi.com This activation is a prerequisite for the subsequent intramolecular cyclization reaction, which is catalyzed by DHNA-CoA synthase and leads to the formation of the bicyclic naphthenoid core (1,4-dihydroxy-2-naphthoic acid or DHNA) of the anthraquinone molecule. nih.govscienceopen.com
Table 1: Key Enzymes in the Early Biosynthesis of the Anthraquinone Core
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product |
|---|---|---|---|---|
| Isochorismate Synthase | ICS | 5.4.99.6 | Chorismate | Isochorismate |
| o-Succinylbenzoate Synthase | OSBS | - | Isochorismate, α-ketoglutarate | o-Succinylbenzoic acid (OSB) |
| o-Succinylbenzoate Ligase | OSBL | - | o-Succinylbenzoic acid, CoA, ATP | o-Succinylbenzoyl-CoA (OSB-CoA) |
Transcriptional Regulation and Genetic Control of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, with the genes for key enzymes like ICS, OSBS, and OSBL being primary control points. The expression of these genes is influenced by complex signal transduction networks that respond to both developmental cues and external stimuli, such as elicitors.
Elicitors, which are compounds that trigger defense responses in plants, are potent inducers of anthraquinone biosynthesis. Chitosan (B1678972), a component of fungal cell walls, has been shown to activate a signaling cascade involving a Ca2+ messenger, phospholipase C, protein kinase C, and a mitogen-activated protein kinase (MAPK) pathway in R. tinctorum cell cultures. conicet.gov.armdpi.com It is hypothesized that the MAPK, upon activation, translocates to the nucleus to modulate transcription factors, which in turn activate the expression of biosynthetic genes like ICS. conicet.gov.ar
Genetic studies have further illuminated these regulatory mechanisms. The transformation of Rubia cordifolia cells with the AtCPK1 gene, which encodes a calcium-dependent protein kinase from Arabidopsis, resulted in a dramatic increase in anthraquinone production. biosoil.rumdpi.com Analysis of these transgenic lines revealed significantly enhanced transcript levels of the RcICS, RcOSBS, and RcOSBL genes, providing direct evidence that this protein kinase is involved in upregulating the pathway. biosoil.rumdpi.com Similarly, transformation with the rolB gene led to a 15-fold increase in anthraquinone accumulation, an effect that was linked to tyrosine phosphorylation events upstream of the biosynthetic gene expression. nih.gov These findings underscore that the coordinated expression of the entire biosynthetic pathway is controlled by a hierarchy of regulatory proteins and signaling molecules.
Strategies for Metabolic Engineering and Enhanced Production in Plant Systems
Given the commercial and medicinal interest in anthraquinones, significant research has focused on metabolic engineering strategies to enhance their production in plant cell and organ cultures. These approaches aim to overcome the typically low yields found in native plants by manipulating the biosynthetic and regulatory pathways.
Elicitation: One of the most common strategies is the use of elicitors to induce the plant's defense response and, consequently, the production of secondary metabolites. In R. tinctorum cultures, various elicitors have proven effective.
Chitosan and Fungal Extracts: Application of chitosan or fungal extracts can lead to a two-fold or greater increase in anthraquinone production by stimulating the expression of key biosynthetic genes. nih.govmdpi.com
Methyl Jasmonate (MeJ): MeJ is another powerful elicitor. In hairy root cultures of R. tinctorum, treatment with 100 μM MeJ resulted in a massive accumulation of both intracellular (up to 2.4-fold increase) and extracellular (up to 8.1-fold increase) anthraquinones. mdpi.comconicet.gov.ar
Genetic Engineering: The targeted modification of genes offers a more direct approach to enhancing production.
Overexpression of Regulatory Genes: As demonstrated with AtCPK1, overexpressing regulatory proteins like protein kinases can effectively switch on the entire biosynthetic pathway, leading to substantial increases in product yield (up to 12-fold). biosoil.ru
Overexpression of Biosynthetic Genes: While often limited by the availability of other precursors or enzymes, overexpressing a key branch-point enzyme can also be effective. For instance, expressing a bacterial ICS gene in Rubia peregrina root cultures led to a 20% increase in total anthraquinone content. researchgate.net
Culture Optimization and Metabolic Manipulation:
Medium Selection: The composition of the culture medium has a profound impact on both biomass growth and secondary metabolite production. For R. tinctorum hairy roots, a half-strength Gamborg B5 (B5½) medium yielded higher specific anthraquinone production compared to Woody Plant Medium (WPM). conicet.gov.ar
Precursor Feeding and Pathway Inhibition: The addition of metabolic precursors or inhibitors of competing pathways can redirect metabolic flux towards the desired product. In R. tinctorum suspension cultures, the addition of proline (0.25 mM) or aminoindan-2-phosphonic acid (100 µM), an inhibitor of the competing phenylpropanoid pathway, enhanced anthraquinone biosynthesis by up to 50%. researchgate.net
Combining these strategies, such as optimizing the culture medium and then applying an elicitor like MeJ, has been shown to be particularly effective, demonstrating the potential for developing highly productive and optimized processes for this compound and related compounds in vitro. conicet.gov.ar
Table 2: Strategies for Enhanced Anthraquinone Production in Rubia spp. Cultures
| Strategy | Method/Agent | Plant System | Outcome | Reference(s) |
|---|---|---|---|---|
| Elicitation | Methyl Jasmonate (100 µM) | R. tinctorum hairy roots | 8.1-fold increase in extracellular AQs | mdpi.comconicet.gov.ar |
| Elicitation | Chitosan (200 mg/L) | R. tinctorum cell cultures | >2-fold increase in total AQs | nih.govmdpi.com |
| Genetic Engineering | Overexpression of AtCPK1 (constitutively active) | R. cordifolia cell cultures | 12-fold increase in total AQs | biosoil.ru |
| Metabolic Manipulation | Proline (0.25 mM) | R. tinctorum suspension cultures | ~50% increase in AQ biosynthesis | researchgate.net |
| Metabolic Manipulation | Aminoindan-2-phosphonic acid (100 µM) | R. tinctorum suspension cultures | ~50% increase in AQ biosynthesis | researchgate.net |
| Culture Optimization | B5½ Medium + MeJ Elicitation | R. tinctorum hairy roots | Massive intracellular and extracellular AQ accumulation | conicet.gov.ar |
Advanced Methodologies for Extraction and Isolation of Ruberythric Acid
Classical Solvent-Based Extraction Techniques and Their Methodological Evolution
Traditional methods for extracting compounds from plant matrices have heavily relied on the use of various solvents and chemical treatments. While effective for obtaining certain compounds, these techniques often prove too harsh for sensitive molecules like glycosides.
The use of polar solvents such as ethanol (B145695), water, and their combinations has been a common approach for extracting anthraquinone (B42736) derivatives from madder roots. researchgate.netmdpi.com Direct extraction methods often involve refluxing the plant material with an ethanol-water mixture to isolate the native anthraquinone glycosides, including Ruberythric acid and lucidin (B1675361) primeveroside. biocrick.com
Research into optimizing these protocols has shown that the choice of solvent significantly impacts the yield and integrity of the extracted glycosides. When comparing ethanol and water as extraction solvents at high temperatures, ethanol has demonstrated superior performance in preserving the glycosidic form. One study found that water likely causes some degree of hydrolysis, whereas ethanol extraction results in a significantly higher ratio of glycosides to their corresponding aglycone, alizarin (B75676). whiterose.ac.uk However, a notable drawback of using ethanol at reflux temperatures is the potential formation of ethoxy derivative compounds, such as lucidin-ω-ethyl ether, which are not naturally present in the plant. whiterose.ac.uk
Historically, extraction methods employing strong acids or bases have been utilized, often with the goal of hydrolyzing glycosides to yield the desired aglycones for dyeing purposes. google.comgoogle.com Common procedures involve using mixtures containing concentrated hydrochloric acid or treating the plant material with sulfuric acid or potassium hydroxide. researchgate.netgoogle.com
However, for the purpose of isolating intact this compound, these methods are fundamentally unsuitable. Acidic and alkaline conditions are highly effective at cleaving the acid-sensitive glycosidic bond. nih.govwhiterose.ac.uk Consequently, these harsh hydrolytic methods lead to the significant degradation of this compound and other native glycosides. researchgate.netbiocrick.com The primary products recovered using these techniques are the aglycones, such as alizarin and purpurin, rather than the original glycosides present in the plant. nih.govresearchgate.net This chemical alteration means that while hydrolytic methods are useful for producing the alizarin dye, they prevent the study of this compound in its natural state. biocrick.com
Innovative "Green" Extraction Approaches for Glycoside Integrity Preservation
In response to the destructive nature of classical hydrolytic methods, research has shifted towards developing milder, "green" extraction techniques that maintain the structural integrity of sensitive glycosides.
A particularly innovative and effective mild technique involves the use of an aqueous glucose solution. nih.gov This method has proven highly efficient for extracting this compound and other glycosides from madder-dyed textiles without causing hydrolysis. researchgate.netbiocrick.comnih.gov The efficacy of this approach is attributed to the ability of glucose to form extensive hydrogen bonds with the glycoside molecules. nih.govresearchgate.net This interaction effectively displaces the glycosides from the substrate, such as wool fibers, allowing them to move into the solution while preserving their sensitive structure. nih.govwhiterose.ac.uk
This technique represents a significant advancement, as it allows for the analysis of the original dye profile, providing deeper insights into historical dyeing practices. nih.govresearchgate.net Research has demonstrated the method's success using a 0.4% D-(+)-glucose aqueous solution, heated at 90°C for 15 minutes, to efficiently extract glycosyl moieties. researchgate.net The glucose-based method not only prevents the degradation seen with acidic extractions but also effectively extracts aglycones that may have been present from prior hydrolysis during the initial processing of the plant material. nih.gov
Modern Assisted Extraction Technologies
To enhance efficiency and reduce extraction time and solvent consumption, modern technologies have been applied to the extraction of natural products. These methods often increase the rate of mass transfer, leading to higher yields in shorter times.
Ultrasound-Assisted Extraction (UAE) is a modern technique that utilizes the energy of ultrasonic waves to accelerate the extraction process. The mechanical effects of acoustic cavitation facilitate greater solvent penetration into the plant matrix, increasing the surface area for mass transfer and accelerating the diffusion of target compounds into the solvent. nih.gov
A study focused on establishing and optimizing a UAE method for madder root dyes aimed to preserve the original chemical composition. nih.gov Using a central composite design (CCD), researchers systematically investigated the influence of key parameters—time, temperature, and solvent composition—to identify the most effective conditions. nih.govresearchgate.net The optimized protocol was found to be significantly more efficient than classical reflux extraction. nih.gov
This optimized UAE method allows for the efficient extraction and characterization of a wide range of anthraquinones from Rubia tinctorum, including the intact glycoside this compound. nih.gov
Performance of Microwave-Assisted Extraction (MAE) Parameters
Microwave-Assisted Extraction (MAE) has emerged as a highly efficient and green method for extracting anthraquinones, including this compound, from plant materials like Rubia tinctorum (madder) and Morinda citrifolia. This technique offers significant reductions in extraction time, energy use, and solvent consumption compared to conventional methods. researchgate.netwho.int The performance of MAE is influenced by several key parameters, including microwave power, extraction time, and the solid-to-solvent ratio.
Research has shown that optimizing these parameters is crucial for maximizing the extraction yield. For instance, a study on water-based MAE (w-MAE) of pigments from Rubia tinctorum found that the number of extraction cycles was the most significant factor affecting the yield. mdpi.com The interaction between microwave power and the plant-to-water ratio also played a crucial role. mdpi.com While higher power can increase extraction temperature and positively influence the yield, a medium plant-to-water ratio is often preferred as sufficient water causes the plant material to swell, thereby increasing the surface area for exchange. researchgate.netmdpi.com
In one optimization study, the best compromise between yield and color intensity for Rubia tinctorum extracts was achieved with a single 30-second cycle at 1000 W, using a ratio of 100 mg of madder to 20 mL of water. researchgate.netmdpi.com This w-MAE method was more efficient than traditional Soxhlet extraction and comparable to hydroalcoholic MAE, successfully extracting glycosylated anthraquinones. researchgate.netmdpi.com Another study achieved a dye extraction yield of 11.53% using MAE for 3 minutes at 900 W with 80% ethanol. researchgate.net For Morinda citrifolia, optimal MAE conditions were identified as an extraction time of 9.166 minutes and a microwave power of 501.768 W with an ethanol-water solvent. researchgate.net
The following table summarizes key findings on the performance of MAE parameters from different studies.
| Plant Source | Parameter Optimized | Optimal Conditions | Outcome | Reference(s) |
| Rubia tinctorum | Yield & Color | 1 cycle (30s), 1000 W, 100 mg / 20 mL water | Efficient extraction of glycosylated anthraquinones. mdpi.com | researchgate.netmdpi.com |
| Rubia tinctorum | Extraction Yield | 3 min, 900 W, 80% Ethanol | 11.53% dye extraction yield. researchgate.net | researchgate.net |
| Morinda citrifolia | Percent Recovery | 9.166 min, 501.768 W, 1/20 solid/solvent ratio (Ethanol-water) | Maximized recovery of antioxidative anthraquinones. researchgate.net | researchgate.net |
| Morinda citrifolia | Percent Recovery | 3 min, 80% Ethanol in water | Highest percentage recovery (11.53%). researchgate.net | researchgate.net |
Chromatographic and Gravitational Separation Techniques for Isolation
Following extraction, the isolation and purification of this compound from the complex mixture of compounds present in the plant extract require sophisticated separation techniques.
Droplet Counter Current Chromatography (DCCC)
Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid partition chromatography technique that operates based on the partitioning of solutes between a stream of droplets of a mobile phase and a stationary liquid phase held in a series of vertical tubes. scispace.comslideshare.netwikipedia.org Gravity is the driving force for the movement of the mobile phase droplets through the stationary phase. scispace.comslideshare.net This method is particularly well-suited for the preparative scale separation of polar compounds like anthraquinone glycosides, often achieving separations more readily and with lower solvent consumption than conventional chromatography. researchgate.netscispace.com
DCCC has been successfully employed for the separation of this compound and lucidin primeveroside, the two major anthraquinone glycosides in Rubia tinctorum. scispace.comresearchgate.netcapes.gov.br A common solvent system used for this separation is a mixture of chloroform-methanol-water, for example in a 5:5:3 ratio. scispace.comwur.nl Commercially available mixtures of this compound and lucidin primeveroside have been separated using DCCC in ascending flow with chloroform (B151607)–methanol (B129727)–water as the eluent to obtain pure standards for research. researchgate.netacs.org
Gravitational Separation of Extracts
Gravitational separation can be utilized as a simpler method for the initial fractionation of crude extracts. One study reported the use of gravitational separation on an ethanol extract of Rubia tinctorum roots. researchgate.netbiocrick.comwhiterose.ac.uk This process yielded four main anthraquinone compounds: this compound, lucidin primeveroside, alizarin, and lucidin-ω-ethyl ether. researchgate.netresearchgate.netbiocrick.comwhiterose.ac.uk The successful separation and subsequent crystallization of lucidin primeveroside from this mixture demonstrated the utility of this technique for isolating specific glycosidic compounds from the extract. researchgate.netwhiterose.ac.uk
Biotechnological Production through Plant Cell and Organ Cultures
Plant in vitro culture technologies represent a promising alternative for the standardized and continuous production of valuable secondary metabolites like this compound, independent of geographical and climatic constraints. rmiq.orgresearchgate.netcpsbb.eu These methods allow for production in controlled bioreactor environments, which can be optimized to enhance yield. researchgate.netmdpi.com
Establishment and Cultivation of Callus Cultures
Callus cultures, which are masses of undifferentiated plant cells, can be established from various plant parts (explants) on nutrient media supplemented with plant growth regulators. nih.govpomics.comnih.gov For Rubia species, callus cultures have been initiated to produce anthraquinones. mdpi.comnih.gov
Researchers have established callus cultures for Rubia cordifolia and Rubia akane on Murashige and Skoog (MS) medium. nih.gov Studies have investigated the effects of different growth regulators, such as 2,4-D and NAA, as well as culture conditions like temperature, on callus growth and metabolite accumulation. nih.gov For example, NAA was found to promote callus growth, while the addition of α-ketoglutaric acid encouraged the accumulation of alizarin and purpurin. nih.gov In Rubia tinctorum, elicitors have been used in cell suspension cultures to increase the synthesis of anthraquinone derivatives, including this compound and lucidin primeveroside. nih.gov
Hairy Root and Adventitious Root Suspension Cultures for Anthraquinone Accumulation
Hairy root cultures, induced by the infection of plant tissue with the soil bacterium Agrobacterium rhizogenes, are a particularly effective method for producing secondary metabolites. rmiq.orgtubitak.gov.tr These cultures are characterized by rapid growth in hormone-free media, genetic stability, and high productivity, often at levels comparable to the parent plant. rmiq.orgconicet.gov.ar
Several studies have focused on establishing hairy and adventitious root cultures of Rubia species for anthraquinone production. mdpi.combook-of-abstracts.com For instance, hairy roots of Rubia tinctorum have been successfully established and cultivated in different media, such as Gamborg B5 (B5) and Lloyd & McCown's Woody Plant Medium (WPM). conicet.gov.ara-z.lu While WPM resulted in higher biomass, specific anthraquinone production was higher in a half-strength B5 medium, which also promoted the release of anthraquinones into the culture medium. conicet.gov.ara-z.lu Elicitation with methyl jasmonate in these cultures significantly increased both intracellular and extracellular anthraquinone levels. rmiq.orgconicet.gov.ara-z.lu Adventitious root cultures of R. tinctorum treated with salicylic (B10762653) acid also showed enhanced accumulation of anthraquinones. nih.gov
The following table summarizes findings on the production of anthraquinones in hairy and adventitious root cultures of different Rubia species.
| Plant Species | Culture Type | Bacterium/Inducer | Medium | Key Findings | Reference(s) |
| Rubia tinctorum | Hairy Root | Agrobacterium rhizogenes | Gamborg B5 (half-strength) & WPM | Higher specific AQ production in B5 medium; Methyl jasmonate elicitation increased AQ content 2.4-fold. | rmiq.orgconicet.gov.ara-z.lu |
| Rubia tinctorum | Adventitious Root | Salicylic Acid (20 µM) | Not specified | Highest anthraquinone content (31.47 mg/g DW). | nih.gov |
| Rubia cordifolia | Hairy Root | Agrobacterium rhizogenes A4 | Nitsch and Nitsch medium + 0.5 mg/L NAA | Cultures were capable of accumulating anthraquinones. | mdpi.com |
| Rubia akane | Hairy Root | Agrobacterium rhizogenes R1000 | MS liquid medium | Produced 3.9 mg/g DW alizarin and 4.5 mg/g DW purpurin. | mdpi.com |
| Rubia peregrina | Hairy Root | Agrobacterium rhizogenes LBA 9402 | Gamborg B5 medium | 2-fold increase in AQ accumulation compared to field-grown roots. | nih.gov |
Bioreactor-Based Production Systems for Scalable Yields
The transition from laboratory-scale plant cell and organ cultures to large-scale industrial production necessitates the use of bioreactor systems. Bioreactors offer a controlled environment where various physical and chemical parameters can be precisely managed to optimize growth and secondary metabolite synthesis, thereby enabling scalable and consistent yields of compounds like this compound. nih.govmdpi.com The application of bioreactor technology addresses many limitations of conventional cultivation, such as seasonal variations, pest contamination, and inconsistent product quality, while also reducing production costs and harvesting time. nih.gov
Research into bioreactor-based cultivation of Rubia species for anthraquinone (AQ) production, including this compound, has explored various system designs and operational strategies. The choice of bioreactor is critical, as plant cells, particularly in suspension, are sensitive to hydrodynamic stress.
Key bioreactor types and research findings include:
Airlift Bioreactors: These systems use the injection of air or other gases to create a gentle mixing pattern, which is often well-suited for shear-sensitive plant cells. In one study, Rubia tinctorum cells were cultivated in 12 and 24-liter airlift fermenters using Murashige and Skoog (MS) media, successfully producing anthraquinones such as this compound, alizarin, and purpurin. nih.gov
Stirred-Tank Bioreactors: While common in microbial fermentation, stirred-tank reactors can impose significant hydrodynamic stress on plant cells. A study by Busto et al. investigated the effects of this stress on R. tinctorum cells in 1.5 L stirred-tank bioreactors. nih.govmdpi.com They found that while biomass production was 29% lower compared to cultivation in Erlenmeyer flasks, the production of hydrogen peroxide was 15 times higher, leading to a significant 233% increase in anthraquinone production. mdpi.com This suggests that controlled stress can act as an elicitor, enhancing secondary metabolite synthesis.
Jar Fermentors: Large-scale cultivation has been demonstrated using jar fermentors. In a notable example, high-producing cell lines of R. tinctorum were transferred to a 100 L jar fermentor. fao.org After a 21-day cultivation period, approximately 1.5 grams of pigment containing this compound were extracted, showcasing the potential for significant yields at a larger scale. fao.org
Hairy Root Bioreactors: Hairy root cultures of R. tinctorum represent a stable and high-yield platform for anthraquinone production. conicet.gov.ar For these organized cultures, specialized bioreactors like mist bioreactors are proposed. conicet.gov.ar Such systems could allow for continuous culture where fresh medium is supplied and the exhausted medium containing secreted anthraquinones, including this compound, is periodically removed, simplifying downstream processing. conicet.gov.ar
Combining bioreactor engineering with other strategies, such as elicitation, can further boost yields. For instance, treating hairy root cultures with methyl jasmonate in a suitable culture medium resulted in a massive accumulation of both intracellular (up to a 2.4-fold increase) and extracellular anthraquinones (up to an 8.1-fold increase). conicet.gov.ar This approach not only increases the total yield but also facilitates the purification of this compound by promoting its release into the medium. conicet.gov.ar
The following table summarizes key research findings on the use of bioreactors for producing anthraquinones from Rubia species.
Research on Bioreactor-Based Production of Anthraquinones from Rubia Species
| Reference | Species & Culture Type | Bioreactor Type & Volume | Key Findings & Yields | Produced Anthraquinones |
|---|---|---|---|---|
| Laszlo et al. | Rubia tinctorum cell culture | Airlift fermenters (12 L and 24 L) | Successful cultivation and production of AQs in a controlled environment. | This compound, Alizarin, Purpurin |
| Busto et al. | Rubia tinctorum cell culture | Stirred-tank bioreactor (1.5 L) | Biomass was 29% lower than in flasks, but AQ production increased by 233% due to hydrodynamic stress. | Anthraquinones |
| Odake et al. | Rubia tinctorum callus culture | Jar fermentor (100 L) | After 21 days, ~1.5 g of pigment was extracted. | Pigment containing this compound |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| Alizarin |
| Hydrogen peroxide |
| Lucidin primeveroside |
| Methyl jasmonate |
| Purpurin |
Spectroscopic and X Ray Crystallographic Structural Elucidation of Ruberythric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy has been an indispensable tool in the structural elucidation of ruberythric acid. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the complete assignment of all proton and carbon signals, confirming the molecular structure as alizarin-2-O-β-D-primeveroside. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which provides good solubility for this complex glycoside. dokumen.pubresearchgate.net
The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the protons of the anthraquinone (B42736) skeleton and the two sugar units (glucose and xylose). The analysis, conducted at 500 MHz, provides key information on the chemical environment and connectivity of the protons. dokumen.pub
The aromatic region of the spectrum shows signals characteristic of the alizarin (B75676) framework. A notable feature is the downfield signal of the hydroxyl proton at C1, which is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group at C9. The protons on the unsubstituted aromatic ring and the substituted ring of the anthraquinone core give rise to a series of doublets and multiplets. dokumen.pub
The anomeric protons of the glucose and xylose units are particularly diagnostic. Their chemical shifts and large coupling constants (J ≈ 7.5 Hz) confirm their β-configuration and the trans-diaxial relationship with the adjacent protons on their respective sugar rings. whiterose.ac.uk The remaining sugar protons form a complex series of overlapping multiplets in the upfield region of the spectrum.
Interactive Data Table: ¹H NMR Spectral Data of this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.10 | s | - | 1-OH |
| 8.12 | d | 7.8 | H-8 |
| 8.08 | d | 7.8 | H-5 |
| 7.88 | t | 7.8 | H-6 |
| 7.84 | t | 7.8 | H-7 |
| 7.66 | d | 8.8 | H-4 |
| 7.42 | d | 8.8 | H-3 |
| 5.15 | d | 7.5 | H-1' (Glc) |
| 4.18 | d | 7.6 | H-1'' (Xyl) |
| 3.10-3.80 | m | - | Sugar Protons |
Note: The assignments are based on published data and 2D NMR correlations. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet. Glc refers to the glucose unit and Xyl to the xylose unit.
The ¹³C NMR spectrum provides a complete count of the carbon atoms in this compound, further confirming its molecular formula. The spectrum, recorded at 75.67 MHz, shows 25 distinct carbon signals, corresponding to the 14 carbons of the alizarin core and the 11 carbons of the primeveroside moiety. dokumen.pub
The two carbonyl carbons (C-9 and C-10) of the anthraquinone nucleus are observed at the most downfield chemical shifts. The carbon atoms of the aromatic rings and those bearing hydroxyl or glycosidic linkages are found in the intermediate region of the spectrum. The carbons of the glucose and xylose units, including the anomeric carbons (C-1' and C-1''), resonate in the upfield region characteristic of sugar moieties.
Interactive Data Table: ¹³C NMR Spectral Data of this compound (75.67 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 188.5 | C-10 |
| 181.1 | C-9 |
| 160.7 | C-1 |
| 152.0 | C-2 |
| 135.2 | C-7 |
| 134.6 | C-6 |
| 133.1 | C-8a |
| 132.5 | C-4a |
| 126.8 | C-5 |
| 126.4 | C-8 |
| 121.8 | C-4 |
| 118.9 | C-9a |
| 116.1 | C-10a |
| 115.8 | C-3 |
| 104.4 | C-1'' (Xyl) |
| 101.1 | C-1' (Glc) |
| 76.5 | C-3' (Glc) |
| 75.9 | C-5' (Glc) |
| 73.2 | C-2'' (Xyl) |
| 73.0 | C-3'' (Xyl) |
| 69.8 | C-4' (Glc) |
| 69.4 | C-2' (Glc) |
| 68.3 | C-6' (Glc) |
| 65.7 | C-4'' (Xyl) |
| 60.4 | C-5'' (Xyl) |
Note: Assignments are based on published data and confirmed by 2D NMR experiments.
While detailed 2D NMR correlation data for this compound is not extensively published, the structural elucidation relies fundamentally on these techniques to assign the complex ¹H and ¹³C spectra unambiguously. whiterose.ac.ukmdpi.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin coupling networks. In this compound, COSY spectra would reveal the connectivity between adjacent protons within the aromatic rings and, crucially, trace the through-bond connectivities within each sugar ring, allowing for the assignment of the individual protons of the glucose and xylose moieties. ipb.ptlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). HSQC is essential for assigning the carbon signals of all protonated carbons by linking them to their already assigned protons. For example, the anomeric proton signal at 5.15 ppm would show a cross-peak to the carbon signal at 101.1 ppm, definitively assigning it as C-1' of the glucose unit. whiterose.ac.ukhmdb.ca
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been employed for its study. whiterose.ac.ukwur.nl
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. scielo.br High-resolution ESI mass spectrometry of this compound has identified the sodium adduct [M+Na]⁺. whiterose.ac.uk Analysis in negative ion mode has identified the deprotonated molecule [M-H]⁻. core.ac.uk
Atmospheric pressure chemical ionization (APCI) is another soft ionization method suitable for less polar, thermally stable compounds. wikipedia.orgcreative-proteomics.com It involves vaporizing the sample and then using a corona discharge to create ions through gas-phase reactions. wikipedia.orgnationalmaglab.org APCI has been successfully used to analyze this compound, typically in negative ion mode. wur.nl
The fragmentation pattern of this compound in MS/MS experiments is characteristic of a glycoside. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the primeverose sugar unit and the formation of an ion corresponding to the aglycone, alizarin. Further fragmentation of the alizarin core can occur, often involving the loss of small neutral molecules like carbon monoxide (CO). researchgate.netsemanticscholar.org
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Observed Ion | m/z (Mass-to-Charge Ratio) | Source |
|---|---|---|---|
| ESI Positive Mode (ESI+) | [M+Na]⁺ | 557.1275 | whiterose.ac.uk |
| ESI Negative Mode (ESI-) | [M-H]⁻ | 533 | core.ac.uk |
| APCI Negative Mode (APCI-) | Parent Ion Spectra Observed | N/A | wur.nl |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic properties of this compound. The molecule's color is due to its chromophore, which is the conjugated system of the anthraquinone moiety. mu.ac.ke This system, rich in delocalized electrons across carbon-carbon (C=C) and carbon-oxygen (C=O) double bonds, absorbs light in the visible region of the electromagnetic spectrum. mu.ac.ke
The absorption of light promotes electrons from a ground state to a higher energy excited state. In this compound, these promotions are characterized as a combination of n→π* (an electron from a non-bonding orbital, such as on an oxygen atom, is excited to an anti-bonding π orbital) and π→π* (an electron from a bonding π orbital is excited to an anti-bonding π* orbital) transitions. rsc.orglibretexts.org These electronic transitions give rise to characteristic absorption bands in the UV-Vis spectrum. Different studies have reported various wavelengths of maximum absorbance (λmax), which can be influenced by factors such as solvent polarity.
Table 3: UV-Vis Spectral Data for this compound
| Reported λmax (nm) | Source |
|---|---|
| 224, 256 | whiterose.ac.uk |
| 415 | core.ac.ukcore.ac.uk |
Quantitative Analysis and Advanced Analytical Method Development for Ruberythric Acid
High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification
HPLC methods for ruberythric acid can be broadly categorized into direct and indirect approaches, each offering distinct advantages for quantitative analysis.
Direct HPLC methods are designed for the simultaneous separation and quantification of anthraquinone (B42736) glycosides, including this compound, in their native form from extracts. These methods are essential for understanding the natural composition of the plant material without alteration.
Validated HPLC-UV methods have been developed to quantify major native anthraquinone glycosides like this compound and lucidin (B1675361) primeveroside. nih.govbiocrick.com A common approach involves extracting the compounds from the plant material, often using a refluxing ethanol-water mixture, followed by direct injection into the HPLC system. nih.govbiocrick.comresearchgate.net These methods provide a snapshot of the glycoside content at the time of extraction. For instance, a study on commercial madder color determined the this compound content to be 0.07% using a direct HPLC analysis. nih.gov
These direct methods are sensitive and reproducible, allowing for the characterization of madder root extracts and their cell cultures. tandfonline.com The validation of these methods ensures their accuracy and reliability for quantitative purposes. nih.gov
Indirect methods involve the hydrolysis of glycosides like this compound to their corresponding aglycones prior to HPLC analysis. The primary aglycone of this compound is alizarin (B75676), a key dye component. biocrick.com This approach is often considered simpler and easier to apply for certain applications. nih.gov
Hydrolysis can be achieved through several means, including treatment with strong acids, bases, or enzymes. biocrick.com A particularly effective and mild method involves using the native enzymes present in the madder root itself. Stirring dried, ground madder roots in water at room temperature for about 90 minutes can efficiently hydrolyze this compound to alizarin. biocrick.com This enzymatic process circumvents the need for harsh chemicals and can prevent the formation of undesirable byproducts. biocrick.com Following hydrolysis, the resulting aglycones, such as alizarin and purpurin, are extracted (e.g., with a tetrahydrofuran-water mixture) and then analyzed by HPLC. nih.govbiocrick.com
The quantification of alizarin serves as an indirect measure of the original this compound content. This method is valuable for commercial dye production, where the ultimate goal is to maximize the alizarin yield. biocrick.com
The success of HPLC analysis for this compound hinges on the careful optimization of several chromatographic parameters to achieve adequate separation and sensitivity.
Columns: Reversed-phase (RP) columns are standard for the analysis of anthraquinones. Specifically, end-capped C18 columns are frequently employed to separate both glycosides and their aglycones effectively. researchgate.nettandfonline.comepa.gov
Mobile Phases: Gradient elution is commonly used to resolve the complex mixture of compounds found in madder extracts. A typical mobile phase consists of a mixture of water and acetonitrile (B52724), often with an acidic buffer to improve peak shape and resolution. tandfonline.comepa.gov The gradient involves changing the proportion of the organic solvent (acetonitrile) over the course of the analysis to elute compounds with varying polarities. epa.gov Isocratic elution, where the mobile phase composition remains constant, can also be used for quantitative measurements of specific components. tandfonline.com
Detection Wavelengths: UV detection is the most common method for quantifying anthraquinones. A detection wavelength of 250 nm is frequently used as it allows for the simultaneous measurement of various glycosides and aglycones, including this compound, lucidin primeveroside, alizarin, and purpurin. researchgate.netepa.gov
The table below summarizes typical chromatographic parameters used in the HPLC analysis of this compound.
| Parameter | Typical Specification | Source(s) |
| Column | End-capped C18 Reversed-Phase | epa.gov, researchgate.net |
| Mobile Phase | Water-Acetonitrile Gradient (often with acidic buffer) | epa.gov, tandfonline.com |
| Detection | UV | epa.gov, researchgate.net |
| Detection Wavelength | 250 nm | epa.gov, researchgate.net |
Coupled Analytical Techniques for Enhanced Specificity and Sensitivity
To overcome the limitations of standard HPLC-UV detection and to gain more detailed structural information, HPLC is often coupled with more advanced detection systems.
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) provides a significant advantage over single-wavelength UV detectors. DAD captures the complete UV-Vis spectrum for each point in the chromatogram. This allows for the assessment of peak purity and aids in the identification of compounds by comparing their spectral data with that of known standards or library data. scispace.comconicet.gov.ar
The use of HPLC-DAD has been instrumental in identifying various anthraquinones in extracts from Rubia tinctorum. conicet.gov.arresearchgate.net For example, it has been used to confirm the presence of this compound and lucidin primeveroside in samples by analyzing their characteristic UV-Vis spectra alongside their retention times. conicet.gov.arresearchgate.net This technique is particularly helpful in distinguishing between isomers and identifying unknown peaks in a complex chromatogram. scispace.com
The coupling of HPLC with Mass Spectrometry (HPLC-MS) is a powerful tool for the unambiguous identification and sensitive quantification of this compound. scispace.com The mass spectrometer provides molecular weight and structural information through fragmentation analysis (MS/MS), offering a much higher degree of specificity than UV or DAD detection. researchgate.net
Electrospray ionization (ESI) is a common interface used for the HPLC-MS analysis of anthraquinones. scispace.comresearchgate.net This technique has been successfully applied to identify this compound in various samples, including historical textiles and biological matrices like rat plasma. researchgate.netnih.gov By analyzing the fragmentation patterns in tandem MS (MS/MS), researchers can confirm the identity of this compound and distinguish it from other related compounds. conicet.gov.arresearchgate.net The results obtained from advanced methods like Quantitative 1H NMR spectroscopy for determining this compound have been confirmed using HPLC-UV-MS data, highlighting the reliability of this coupled technique. mdpi.comresearchgate.net
The table below presents mass spectrometry data for the identification of this compound.
| Technique | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Source(s) |
| LC-ESI-MS/MS | 577.1579 | 269, 240 | nih.gov |
| HPLC-DAD-ESI-MS/MS | [M-1]⁻ | Chemical Rupture Data | conicet.gov.ar |
Ultra-High Performance Liquid Chromatography-Photodiode Array Detection (UHPLC-PDA)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Photodiode Array (PDA) detector is a powerful technique for the analysis of this compound and other related anthraquinones in complex matrices like madder root extracts. whiterose.ac.uk This method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, shorter analysis times, and increased sensitivity.
The separation is typically achieved on a reverse-phase column, such as a C18 column. researchgate.netresearchgate.net A gradient elution using a binary solvent system is commonly employed to effectively separate the various components in the extract. A typical mobile phase consists of an aqueous component, often with a small percentage of formic acid to improve peak shape and ionization, and an organic component like acetonitrile or methanol (B129727). cnr.itresearchgate.net The flow rate is optimized for the specific column dimensions and particle size to achieve maximum separation efficiency.
The PDA detector continuously records the UV-Vis spectrum of the eluting compounds, allowing for both quantification and tentative identification based on their spectral characteristics. For this compound, detection is often monitored at a specific wavelength, such as 250 nm, where it exhibits strong absorbance. researchgate.net The combination of retention time and UV-Vis spectral data provides a high degree of confidence in the identification and quantification of this compound. biocrick.com
Table 1: Illustrative UHPLC-PDA Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 45 °C |
| Detection | PDA at 250 nm |
| Injection Volume | 1 - 10 µL |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument, column, and sample matrix.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the absolute quantification of compounds, including this compound, without the need for a calibration curve with a reference standard of the analyte. emerypharma.combwise.krmestrelab.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.com
Development of Standard-Free qNMR Methods
Standard-free qNMR methods offer a significant advantage in the analysis of natural products like this compound, where pure reference standards may be expensive or difficult to obtain. mdpi.comresearchgate.net These methods rely on the use of a certified internal standard of known purity and concentration. resolvemass.ca By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, the absolute amount of this compound in the sample can be accurately determined. acs.org
Recent advancements have also explored the use of the calibrated residual proton signal of the deuterated solvent (e.g., DMSO-d6) as a reference, further simplifying the experimental setup. mdpi.com The development of these methods requires careful optimization of acquisition parameters to ensure complete spin-lattice relaxation (T1) of all relevant nuclei, which is crucial for accurate quantification. frontiersin.org
Optimization of Sample Preparation and Internal Standard Selection for qNMR
The accuracy and precision of qNMR analysis are highly dependent on meticulous sample preparation and the appropriate selection of an internal standard. emerypharma.comjeol.com
Sample Preparation:
The sample and the internal standard must be accurately weighed using a calibrated balance. jeol.com
Both the analyte and the internal standard must be completely soluble in the chosen deuterated solvent to ensure a homogeneous solution. emerypharma.comresolvemass.ca Common solvents for this compound analysis include DMSO-d6. researchgate.netmdpi.com
The sample concentration should be optimized to achieve a good signal-to-noise ratio while avoiding saturation of the detector. emerypharma.com
Internal Standard Selection: The ideal internal standard for qNMR analysis of this compound should possess the following characteristics:
High Purity: The purity of the internal standard must be accurately known and certified. resolvemass.ca
Chemical Inertness: It should not react with the analyte, the solvent, or any other components in the sample matrix. emerypharma.com
Signal Resolution: It should have at least one sharp, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or the solvent. frontiersin.org
Stability: The internal standard should be stable in the solvent and under the experimental conditions. resolvemass.ca
Known Proton Count: The number of protons giving rise to the quantification signal must be known.
Table 2: Potential Internal Standards for qNMR Analysis of this compound
| Internal Standard | Chemical Shift (δ, ppm) in DMSO-d6 (approximate) | Key Features |
| Maleic Acid | ~6.3 (s, 2H) | High purity, sharp singlet, soluble in DMSO. resolvemass.ca |
| Dimethyl sulfone (DMSO2) | ~3.1 (s, 6H) | High purity, sharp singlet, chemically inert. |
| 1,4-Dinitrobenzene | ~8.5 (d, 2H), ~8.7 (d, 2H) | Aromatic signals in a clear region of the spectrum. |
| 3,4,5-Trichloropyridine | ~8.7 (s, 2H) | Simple spectrum with a sharp singlet. |
The choice of internal standard depends on the specific sample matrix and the region of the this compound spectrum chosen for quantification.
Method Validation Parameters: Accuracy, Precision, Linearity, and Robustness
To ensure the reliability and suitability of any quantitative analytical method for this compound, it must be thoroughly validated. The key validation parameters include accuracy, precision, linearity, and robustness. austinpublishinggroup.com
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies on a sample matrix spiked with a known amount of pure this compound. europa.eu For qNMR, accuracy can be determined by comparing the results with a validated orthogonal method like HPLC-UV. mdpi.com Accuracy values for a validated method are typically expected to be within 98-102%. mdpi.com
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). austinpublishinggroup.com For quantitative analysis, the RSD should typically be less than 2-3%. researchgate.net
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For chromatographic methods, linearity is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) of the calibration curve should be close to 1 (typically >0.999). mdpi.com While qNMR is inherently linear, this can still be demonstrated across a range of concentrations. frontiersin.orgfrontiersin.org
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu For UHPLC, this could include slight changes in mobile phase composition, pH, column temperature, or flow rate. For qNMR, robustness can be assessed by varying parameters like the relaxation delay or the number of scans. frontiersin.org The method is considered robust if the results remain reliable under these varied conditions.
Table 3: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria |
| Accuracy | 98.0% - 102.0% recovery for assays. mdpi.comeuropa.eu |
| Precision (RSD) | ≤ 2% for repeatability and intermediate precision. researchgate.net |
| Linearity (r²) | ≥ 0.999. mdpi.com |
| Robustness | Results should not be significantly affected by minor variations in method parameters. |
These criteria are general guidelines and may be adjusted based on the specific application and regulatory requirements.
Application in Botanical Provenance, Adulteration Detection, and Historical Textile Analysis
The quantitative analysis of this compound, along with other characteristic anthraquinones, has significant applications in several fields.
Botanical Provenance: The chemical profile of madder root can vary depending on the species (Rubia tinctorum, Rubia cordifolia, etc.), geographical origin, and cultivation conditions. researchgate.net Quantitative analysis of this compound and other marker compounds can help to determine the botanical source of a madder sample. For instance, this compound is found in significant concentrations in Rubia tinctorum but may be absent or in lower amounts in other Rubia species. whiterose.ac.ukxaviers.edu
Adulteration Detection: Madder-based products can be adulterated with other cheaper materials. Quantitative analysis can be used to detect such adulteration by identifying and quantifying compounds that are not typically present in authentic madder or by observing significant deviations in the expected ratios of key compounds like this compound and alizarin.
Historical Textile Analysis: The analysis of dyes in historical textiles provides valuable insights into past trade routes, dyeing technologies, and conservation practices. core.ac.ukwhiterose.ac.uk this compound and its hydrolysis product, alizarin, are key markers for madder-dyed textiles. researchgate.net However, many traditional extraction methods used for analyzing historical textiles employ harsh acidic conditions that hydrolyze the glycosides, including this compound, to their corresponding aglycones. biocrick.com The development of milder extraction techniques, coupled with sensitive analytical methods like UHPLC-PDA, now allows for the detection and quantification of intact this compound on textile fibers. biocrick.com The presence and quantity of this compound can provide crucial information about the original dyeing process, as its concentration can be influenced by the dyeing recipe and any post-dyeing treatments. researchgate.net
In Vitro Biological Activities and Mechanistic Investigations of Ruberythric Acid
Cytotoxic and Antiproliferative Efficacy in Cancer Cell Lines
The potential of Ruberythric acid and its containing extracts to inhibit the growth and proliferation of cancer cells has been explored in various in vitro models.
Inhibition of Cellular Proliferation
While specific IC50 values for pure this compound are not extensively documented in the reviewed literature, studies on extracts containing this compound suggest a potential for antiproliferative activity. For instance, a methanol (B129727) extract of Rubia tinctorum, which includes this compound among its constituents, demonstrated cytotoxic effects on several human cancer cell lines. impactfactor.org The extract showed an IC50 value of 76.44 µg/mL on the human glioblastoma cell line (AMGM) and 21 µg/mL on the Ahmed-Mohammed-Nahi-2003 (AMN3) cancer cell line. impactfactor.org
Furthermore, an aqueous extract of Rubia tinctorum hairy root cultures, also containing this compound, was found to decrease the number of melanoma cells (A2058 and HT168-M1) in a concentration-dependent manner. nih.gov In another study, an extract from Ilex latifolia containing this compound was shown to work synergistically with the anticancer drug rapamycin (B549165) to inhibit the proliferation of breast cancer cells. mdpi.com
Table 1: Cytotoxic Activity of Extracts Containing this compound
| Extract Source | Cancer Cell Line | IC50 Value / Effect | Citation |
| Rubia tinctorum (Methanol Extract) | Human Glioblastoma (AMGM) | 76.44 µg/mL | impactfactor.org |
| Rubia tinctorum (Methanol Extract) | AMN3 | 21 µg/mL | impactfactor.org |
| Rubia tinctorum (Aqueous Extract) | Melanoma (A2058, HT168-M1) | Concentration-dependent decrease in cell number | nih.gov |
| Ilex latifolia (Extract) | Breast Cancer Cells | Synergistic inhibition of proliferation with rapamycin | mdpi.com |
Modulation of Cell Cycle Progression (e.g., G1 Phase Arrest)
The cell cycle is a critical process in cell proliferation, and its dysregulation is a hallmark of cancer. Some studies suggest that plant extracts containing this compound may influence cell cycle progression. Notably, an extract of Ilex latifolia, which lists this compound as one of its predominant components, was found to enhance rapamycin-induced cell cycle arrest at the G1 phase in HCC1806 breast cancer cells. mdpi.com This effect was associated with the upregulation of the cell cycle inhibitors p21 and p27. mdpi.com However, direct evidence for the effect of isolated this compound on cell cycle modulation is currently lacking.
Effects on Cancer Cell Adhesion and Migration
Anti-inflammatory Properties in Cellular Models
This compound has been cited for its anti-inflammatory properties, primarily through studies involving plant extracts. biosynth.comresearchgate.net A cell culture preparation derived from Rubia cordifolia, which contains this compound, demonstrated anti-inflammatory activity by exhibiting an anti-exudative effect in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net Similarly, an ethanolic extract from the stem of Rubia cordifolia was also reported to possess significant anti-inflammatory properties in the same animal model. ijrap.net These findings suggest that this compound may contribute to the anti-inflammatory profile of these extracts, although in vitro studies with the pure compound are needed to confirm this and to elucidate the underlying cellular mechanisms.
Molecular Mechanisms of Action: Interactions with Cellular Targets
Understanding the molecular interactions of this compound is key to unraveling its biological effects. Network pharmacology studies have begun to shed light on the potential targets of metabolites found in Rubia tinctorum.
Investigation of Effects on Signal Transduction Pathways (e.g., PLCG1, BCL2, CYP1B1, NSD2, ESR2)
A comprehensive network pharmacology analysis of Rubia tinctorum metabolites identified several key cancer-related target genes. nih.gov Among the most enriched were Phospholipase C Gamma 1 (PLCG1), B-cell lymphoma 2 (BCL2), Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1B1), Nuclear Receptor Binding SET Domain Protein 2 (NSD2), and Estrogen Receptor 2 (ESR2). nih.gov These genes are involved in crucial cellular processes such as signal transduction, apoptosis, metabolism, and proliferation. nih.gov
While this compound was listed as a constituent of Rubia tinctorum in this study, the molecular docking simulations to predict binding affinities were performed with other compounds from the extract, namely acacetin, alizarin (B75676), and anthragallol. nih.gov Therefore, while it is plausible that this compound may also interact with these targets, direct experimental evidence or specific molecular docking studies for this compound are required to confirm its role in modulating these signaling pathways.
Table 2: Potential Molecular Targets of Rubia tinctorum Metabolites
| Gene Target | Potential Role in Cancer | Citation |
| PLCG1 | Essential for self-renewal of leukemia stem cells. | nih.gov |
| BCL2 | Key regulator of apoptosis. | nih.gov |
| CYP1B1 | Involved in metabolic activation of procarcinogens and resistance to certain therapies. | nih.gov |
| NSD2 | Essential for the proliferation of various human cancer cell types. | nih.gov |
| ESR2 | Associated with improved survival in breast cancer and may modulate immune response. | nih.gov |
Influence on Apoptotic Processes at the Cellular Level
This compound has been identified as a compound with potential involvement in apoptotic pathways, which are crucial for programmed cell death. Apoptosis is a vital physiological process for eliminating damaged or cancerous cells, and its modulation is a key target in cancer therapy. aging-us.com The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both culminating in the activation of caspases, which are proteases that execute the cell death program. aging-us.commdpi.com
Research into the bioactive constituents of plants from the Rubia genus, a known source of this compound, has highlighted the pro-apoptotic potential of related compounds. hebmu.edu.cnresearchgate.net For instance, mollugin, a naphthoquinone also isolated from Rubia cordifolia, has been shown to induce apoptosis in human Jurkat T cells through a mechanism involving the mitochondria-dependent caspase cascade. researchgate.net While direct, detailed studies on this compound's specific role in apoptosis are emerging, its classification as a top ligand for the A50R protein suggests an interaction with apoptotic pathways. researchgate.net The induction of oxidative stress is one mechanism by which plant-derived bioactive compounds can trigger apoptosis. nih.gov An imbalance between oxidants and antioxidants leads to oxidative stress, which can cause cellular damage and initiate the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase-9. aging-us.comnih.gov
The molecular machinery of apoptosis involves a delicate balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). mdpi.com Bioactive compounds can shift this balance in favor of apoptosis. Studies on various plant-derived compounds demonstrate their ability to upregulate Bax, downregulate Bcl-2, and activate initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3), leading to systematic cell dismantling. mdpi.com Given that constituents of Rubia species are known to mediate antitumor activities, the investigation into this compound's precise influence on these apoptotic markers at a cellular level is a continuing area of research. researchgate.net
Modulation of Tubulin Binding and Topoisomerase Activity
The anticancer activities of many natural compounds are attributed to their ability to interfere with essential cellular machinery, including microtubules and topoisomerase enzymes. researchgate.net this compound and related anthraquinones have been investigated for these specific modulatory effects.
Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are critical for processes like DNA replication and transcription. researchgate.net They are established targets for anticancer drugs. researchgate.net Studies on extracts from Rubia cordifolia, which contains this compound, have identified several constituents with inhibitory activity against DNA topoisomerases I and II. researchgate.netkoreascience.kr While some anthraquinones and other compounds isolated from Rubia showed significant topoisomerase inhibition, the specific activity of purified this compound was not always detailed in these studies. researchgate.netkoreascience.kr However, in a broader analysis of compounds, this compound was classified alongside known topoisomerase inhibitors, suggesting its potential in this area. ceu.es For example, pseudopurpurin, an anthraquinone (B42736) carboxylic acid also found in Rubia species, is noted for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are analogous in function to eukaryotic topoisomerases.
Tubulin Binding: Tubulin proteins polymerize to form microtubules, which are dynamic structures essential for cell division, intracellular transport, and maintaining cell structure. mdpi.comebi.ac.uk Tubulin-binding agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective chemotherapeutic agents. mdpi.com The antitumor mechanisms of compounds from Rubia tinctorum have been linked to multiple pathways, including the modulation of tubulin binding. researchgate.net The ability of anthraquinones to interact with tubulin and interfere with its assembly is a recognized mechanism of their cytotoxic action.
| Target | Compound Class | Finding | Source(s) |
| DNA Topoisomerase I & II | Anthraquinones from Rubia cordifolia | Several constituents showed inhibitory activity. | koreascience.kr, researchgate.net |
| Bacterial Topoisomerase | Pseudopurpurin (from Rubia) | Inhibits DNA gyrase and topoisomerase IV. | |
| Tubulin | Compounds from Rubia tinctorum | Antitumor activity is mediated in part by modulating tubulin binding. | researchgate.net |
Antioxidant Capacity and Free Radical Scavenging in In Vitro Assays
This compound is among the phenolic constituents of Rubia species that contribute to their antioxidant properties. jddtonline.inforesearchgate.net Antioxidants are compounds capable of neutralizing free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. The antioxidant capacity of plant extracts and their components is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay. scielo.org.coredalyc.org
Studies have demonstrated that extracts from Rubia cordifolia and Rubia tinctorum possess significant free radical scavenging activity. researchgate.netscielo.org.coresearchgate.net This activity is largely attributed to their content of phenolic compounds, including hydroxyanthraquinones. researchgate.netscielo.org.co The chemical structure of these compounds, particularly the presence and position of hydroxyl (-OH) groups on the anthraquinone skeleton, is crucial for their ability to donate a hydrogen atom or an electron to scavenge free radicals. researchgate.net
Specifically, this compound has been noted for its radical scavenging activity. scribd.com In vitro assays comparing various constituents have helped to elucidate structure-activity relationships. For example, research indicates that the ortho-dihydroxy (catechol) structure within a hydroxyanthraquinone molecule significantly enhances its radical scavenging effect. researchgate.net The antioxidant capacity of this compound can be contextualized by its performance in standard assays.
| Assay | Subject | Finding | Source(s) |
| DPPH Radical Scavenging | Rubia tinctorum aerial part extract | Showed high antioxidant activity (83.23% inhibition). | scielo.org.co |
| FRAP Assay | Rubia tinctorum aerial part extract | Demonstrated significant ferric reducing power. | scielo.org.co |
| Structure-Activity Analysis | Hydroxyanthraquinones | The presence of hydroxyl groups is essential for radical scavenging activity. | researchgate.net |
| Radical Scavenging | This compound | Possesses radical scavenging activity. | scribd.com |
Comparative Studies of Biological Activities with Related Anthraquinone Glycosides and Aglycones
The biological activity of this compound is often understood in comparison to its aglycone, alizarin, and other related anthraquinones. This compound is an anthraquinone glycoside, meaning it consists of an aglycone (alizarin) attached to a sugar moiety (primeverose). biosynth.com This structural difference has significant implications for its biological properties.
Glycosylation and Activity: The sugar unit can influence the solubility, bioavailability, and activity of the compound. wjpsonline.commdpi.com In some cases, the glycoside form acts as a prodrug, being transported to a specific site in the body where enzymes hydrolyze it to release the more active aglycone. wjpsonline.com However, the effect of glycosylation is not uniform across all biological activities.
Antioxidant Activity: For hydroxyanthraquinones, studies have shown that glycosylation tends to reduce the radical scavenging activity compared to the corresponding aglycone. researchgate.net The free hydroxyl groups on the aglycone are more readily available to participate in antioxidant reactions.
Antiproliferative and Antifungal Activity: In contrast, some studies show that anthraquinone glycosides can exhibit superior antiproliferative properties against cancer cell lines compared to their aglycones. mdpi.com Conversely, for antifungal activity against certain dermatophytes, the aglycone fractions have been found to be more potent than the glycoside extracts. thaiscience.info
Systemic Absorption: In vivo studies on related compounds like sennosides (B37030) (anthraquinone glycosides) and their aglycones (sennidins) show that the glycosides are less likely to be absorbed into the systemic circulation. nih.gov This suggests they can reach the lower intestine to exert local effects, a principle that may apply to other anthraquinone glycosides. nih.gov
These comparative findings highlight that the biological effects of this compound are a consequence of its unique structure as a glycoside. The interplay between the alizarin aglycone and the primeverose sugar determines its activity profile, which can differ significantly from its parent aglycone and other related anthraquinones.
| Activity | Glycoside (e.g., this compound) | Aglycone (e.g., Alizarin) | Source(s) |
| Antioxidant Capacity | Activity is generally reduced. | Higher radical scavenging activity. | researchgate.net |
| Antiproliferative Activity | Can show superior activity. | Can be less active than the glycoside. | mdpi.com |
| Antifungal Activity | Less active against some fungi. | More potent against certain dermatophytes. | thaiscience.info |
| Systemic Absorption | Generally lower. | More readily absorbed. | nih.gov |
Enzymatic Transformations and Biocatalysis Involving Ruberythric Acid
Endogenous Plant Enzymes Facilitating Glycoside Hydrolysis
The roots of the madder plant contain a complex mixture of anthraquinone (B42736) glycosides, with ruberythric acid being a primary component. nih.govnih.gov These roots also harbor endogenous enzymes that are capable of hydrolyzing these glycosides. nih.govresearchgate.net This natural enzymatic system is crucial for the transformation of the glycosides into their respective aglycones. The process is initiated when the plant material is macerated in water, allowing the enzymes to come into contact with their substrates. wur.nl Heating the plant material to 100°C has been shown to denature these enzymes, preventing hydrolysis and demonstrating that the reaction is indeed enzymatic. scispace.com
This compound is the 2-O-β-D-primeveroside of alizarin (B75676). Primeverose is a disaccharide composed of a glucose molecule and a xylose molecule linked together. The complete hydrolysis of this compound to alizarin, therefore, requires the cleavage of two distinct glycosidic bonds. This is accomplished by a synergistic action of specific glycoside hydrolases (GHs). scispace.comuwc.ac.za
The enzymatic cleavage is a two-step process:
A β-xylosidase first cleaves the terminal xylose unit from the primeverose moiety.
A β-glucosidase then cleaves the remaining glucose unit from the alizarin aglycone. scispace.com
These enzymes, sometimes collectively referred to as primeverosidases, are naturally present in madder roots. researchgate.net β-Xylosidases and β-glucosidases are key enzymes in the final steps of xylan (B1165943) and cellulose (B213188) degradation, respectively, and their ability to act on various glycosidic linkages makes them vital for the biotransformation of complex plant compounds. uwc.ac.za The active sites of these enzymes are structurally adapted to recognize and bind specific sugar moieties, facilitating the hydrolysis of the glycosidic bond. researchgate.net
The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by environmental conditions.
Temperature: Enzymatic activity is temperature-dependent. Studies have shown that simply stirring dried madder roots in water at room temperature is sufficient to initiate hydrolysis by native enzymes. nih.gov The optimal temperature for the activity of β-glucosidase from certain sources has been reported to be around 50°C. wur.nl Similarly, a β-xylosidase isolated from a horse manure metagenome also showed optimal activity at 50°C. uwc.ac.za However, excessively high temperatures, such as boiling water at 100°C, lead to the irreversible denaturation of the enzymes, thereby halting all hydrolytic activity. scispace.com The stability of the resulting anthraquinones can also be temperature-dependent; for instance, alizarin's partitioning coefficient in water decreases at temperatures above 140°C. researchgate.net
pH: The hydrogen-ion concentration (pH) of the medium is another critical factor. A pH of 5 has been cited as optimal for the enzymatic conversion of this compound to alizarin using β-glucosidase. wur.nl A metagenome-derived β-xylosidase was found to have an optimal pH of 6.0. uwc.ac.za These findings indicate that mildly acidic conditions are favorable for the enzymes involved in the hydrolysis of this compound.
Oxygen Availability: While oxygen may not directly affect the hydrolytic cleavage of the glycosidic bonds in this compound, it plays an essential role in the subsequent transformation of other co-occurring anthraquinones. Specifically, oxygen is obligatory for the enzymatic conversion of the mutagenic compound lucidin (B1675361) into the non-mutagenic nordamnacanthal (B1219602) by an endogenous oxidase. scispace.com
Table 1: Influence of Environmental Factors on Enzymatic Hydrolysis
| Factor | Optimal Condition/Effect | Reference |
|---|---|---|
| Temperature | Room temperature is sufficient to initiate hydrolysis by native enzymes. Optimal activity for specific β-glucosidases and β-xylosidases is often noted around 50°C. Temperatures of 100°C cause denaturation. | nih.govwur.nluwc.ac.za |
| pH | Mildly acidic conditions are generally favorable. Optimal pH ranges from 5 to 6 have been reported for the relevant enzymes. | wur.nluwc.ac.za |
| Oxygen | Obligatory for the conversion of lucidin to nordamnacanthal by endogenous oxidases, a key parallel biotransformation. | scispace.com |
Bioconversion of this compound to Alizarin
The primary goal of enzymatic hydrolysis in the context of madder root processing is the bioconversion of this compound into alizarin. researchgate.net Alizarin is the main and most valuable dye component derived from madder. wur.nl This transformation is a direct result of the glycosidic bond cleavage facilitated by the plant's endogenous β-xylosidases and β-glucosidases.
This enzymatic process is considered a "green" approach to producing natural dyes, as it avoids the harsh chemicals and conditions associated with acid or base hydrolysis. researchgate.net Research has shown that stirring dried madder roots in water at room temperature for 90 minutes can effectively hydrolyze this compound to yield a suspension containing alizarin. nih.gov In one study, using β-glucosidase in a two-phase chloroform-water system at 50°C and pH 5 resulted in the complete conversion of this compound to alizarin within six hours. wur.nlcapes.gov.br The chloroform (B151607) phase helps to remove the product alizarin, which can be inhibitory to the enzyme, thereby driving the reaction to completion. scispace.com
Biotransformation Pathways of Co-occurring Anthraquinone Glycosides (e.g., Lucidin Primeveroside to Nordamnacanthal)
Madder root contains other significant anthraquinone glycosides besides this compound, most notably lucidin primeveroside. nih.govwur.nl This compound shares the same primeverose sugar moiety as this compound. wur.nl A major challenge in the processing of madder is that the enzymatic hydrolysis of lucidin primeveroside yields lucidin, an aglycone that has been identified as mutagenic. nih.govwur.nl
However, the endogenous enzyme system of madder root provides a natural solution to this problem. The biotransformation occurs in two sequential steps:
Hydrolysis: Native primeverosidases hydrolyze lucidin primeveroside to lucidin and primeverose. researchgate.net
Oxidation: An endogenous oxidase then converts the problematic lucidin into nordamnacanthal. nih.govscispace.com
This second step is crucial as nordamnacanthal is not considered mutagenic. researchgate.net The reaction requires the presence of oxygen, meaning that under anaerobic conditions, the conversion stops at lucidin. scispace.com This pathway highlights the complexity and elegance of the plant's endogenous enzyme systems, which can not only produce valuable compounds but also detoxify potentially harmful byproducts.
Table 2: Biotransformation of Key Anthraquinone Glycosides in Madder
| Initial Glycoside | Enzymes Involved | Intermediate Product | Final Aglycone Product | Reference |
|---|---|---|---|---|
| This compound | β-Xylosidase, β-Glucosidase (Primeverosidase) | Alizarin-glucoside | Alizarin | scispace.com |
| Lucidin Primeveroside | Primeverosidase, Oxidase | Lucidin (mutagenic) | Nordamnacanthal | nih.govresearchgate.netscispace.com |
Controlled Enzymatic Processes for Selective Production of Anthraquinones
Harnessing the plant's natural enzymatic machinery in a controlled manner allows for the selective production of desired anthraquinones while minimizing undesirable byproducts. The key is to manipulate the reaction conditions to favor specific pathways.
One of the simplest and most effective controlled processes involves stirring dried, ground madder root in water at room temperature. nih.gov This method, conducted over a period of about 90 minutes, allows the native hydrolases to convert this compound to alizarin. Simultaneously, the presence of air (oxygen) enables the endogenous oxidase to convert any formed lucidin into nordamnacanthal. nih.gov This aqueous method successfully circumvents the formation and accumulation of the mutagenic lucidin. researchgate.net
More advanced biocatalytic strategies have also been explored. For example, the use of a two-phase aqueous-organic solvent system can enhance the yield of alizarin. wur.nlscispace.com By using a chloroform-water solution, the alizarin produced by the enzymatic hydrolysis of this compound is continuously extracted into the organic phase. wur.nl This prevents the product from inhibiting the enzyme, leading to a more efficient and complete conversion. This method was also shown to be selective, as the β-glucosidase used did not hydrolyze the co-occurring lucidin primeveroside under these conditions. scispace.com Such controlled enzymatic processes are fundamental to developing economically viable and safe methods for producing natural dyes from madder. researchgate.net
Synthesis and Derivatization Studies of Ruberythric Acid
Academic Approaches to the Total Synthesis of Ruberythric Acid and its Stereoisomers
The total synthesis of this compound is a notable challenge in organic chemistry, primarily due to the stereochemical complexity of its disaccharide unit and the formation of the glycosidic bond. This compound is a glycoside composed of two main parts: the aglycone, alizarin (B75676) (1,2-dihydroxyanthraquinone), and the sugar moiety, primeverose. nih.govmdpi.com Primeverose is a disaccharide, specifically 6-O-β-D-xylopyranosyl-D-glucopyranose. mdpi.com
The synthesis of the alizarin core is a well-established process, with historical significance as the first total synthesis of a natural pigment, achieved by Graebe and Liebermann in 1868. mdpi.combook-of-abstracts.com Modern synthetic routes to alizarin often involve the sulphonation of anthraquinone (B42736) with oleum, followed by an alkali fusion process. mdpi.com
The more intricate part of the total synthesis is the construction of the primeverose unit and its subsequent attachment to the alizarin aglycone. The academic approaches to this challenge typically involve several key stages:
Synthesis of Primeverose: This disaccharide is not readily available and must be synthesized. This requires a multi-step process involving the stereoselective coupling of protected xylose and glucose monosaccharides. The control of stereochemistry is critical to achieve the correct β-(1→6) linkage.
Glycosylation of Alizarin: The final key step is the glycosylation reaction, where the synthesized primeverose is coupled to one of the hydroxyl groups of alizarin. nih.gov This reaction must be carefully controlled to ensure the correct regioselectivity (attachment to the C2-hydroxyl group) and stereoselectivity of the anomeric carbon, forming the β-glycosidic bond. Methods using glycosyl donors like trichloroacetimidates are often employed to achieve the desired stereochemical outcome. niscpr.res.in
Furthermore, the synthesis of stereoisomers of this compound is crucial for medicinal chemistry and drug discovery. google.comrsc.orgresearchgate.net By creating isomers with different spatial arrangements of the atoms, particularly at the chiral centers of the sugar units, researchers can investigate the precise structural requirements for biological activity. jst.go.jpnih.gov Practical laboratory-scale syntheses of stereoisomeric forms of complex natural products often require meticulous chromatographic separation and stereoselective reaction steps. jst.go.jp
Semisynthetic Modifications and Derivatization Strategies for Structure-Activity Relationship Studies
Semisynthetic modification of naturally occurring this compound is a key strategy for conducting structure-activity relationship (SAR) studies. rsc.org These studies aim to identify which parts of the molecule are essential for its biological effects by systematically altering its chemical structure and evaluating the impact on its activity. nih.govdergipark.org.tr
The primary targets for derivatization on the this compound scaffold are the alizarin anthraquinone core and the primeverose sugar moiety.
Table 1: Structure-Activity Relationship Insights for Anthraquinone Glycosides
| Molecular Part Modified | Type of Modification | Impact on Biological Activity |
|---|---|---|
| Anthraquinone Core | Number and position of hydroxyl (-OH) groups | The number of hydroxyl groups can be critical; compounds with two or three -OH groups often show greater cell growth inhibition. niscpr.res.in |
| Addition of other substituents | The polarity of substituents can influence antibacterial activity. nih.govdergipark.org.tr | |
| Glycoside Unit | Presence or absence of the sugar | The glycoside form can be crucial for certain activities like anticancer and anti-constipation effects. nih.govdergipark.org.tr However, for other activities such as antimutagenicity, the aglycone (non-sugar part) may be more potent. niscpr.res.in |
| Type of sugar | The specific nature of the sugar can affect solubility and interactions with biological targets. mdpi.com |
Key derivatization strategies include:
Modification of the Aglycone: Changes to the alizarin part, such as altering the number or position of hydroxyl groups or introducing new functional groups onto the aromatic rings, can significantly affect activities like antioxidant and antibacterial properties. nih.govniscpr.res.indergipark.org.tr
Modification of the Sugar Moiety: The primeverose unit is crucial for the solubility and pharmacokinetic properties of this compound. Modifications here, or its complete removal (hydrolysis), can drastically alter the compound's biological profile. For instance, while this compound itself has been shown to prevent the formation of kidney stones in vitro, its aglycone, alizarin, has its own set of pharmacological properties. researchgate.net The glycosidic form often enhances water solubility and can be essential for transport and activity in biological systems. mdpi.com
These SAR studies provide a rational basis for designing new molecules with potentially improved efficacy or novel biological functions.
Design and Synthesis of this compound Analogues with Modified Biological Profiles
Building on the knowledge from SAR studies, researchers have focused on the rational design and synthesis of novel analogues of this compound to create compounds with modified or enhanced biological activities. This approach moves beyond simple derivatization to the creation of new chemical entities based on the anthraquinone scaffold. niscpr.res.indergipark.org.tr
The design strategies often involve creating libraries of related compounds by introducing diverse functional groups. For example, novel amino and thioanthraquinone derivatives have been synthesized and evaluated for their potential as anticancer agents. niscpr.res.in These studies demonstrate that replacing the hydroxyl groups of the natural anthraquinone core with other functional groups like amino or thioether linkages can lead to compounds with potent and selective biological effects.
Another key strategy is the synthesis of novel glycosides. While this compound contains primeverose, researchers have explored attaching other sugars to the alizarin core. In one study, novel O-glucoside derivatives of anthraquinones, including alizarin, were synthesized using a biotransformation approach with recombinant E. coli. nih.gov These new glycosides showed superior antiproliferative properties against cancer cell lines compared to the parent aglycones, with alizarin 2-O-glucoside being particularly potent. nih.gov
The concept of bioisosteric replacement is also relevant, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity. u-tokyo.ac.jp For instance, boronic acids have been considered as bioisosteres of carboxylic acids. researchgate.net Applying such principles could lead to novel this compound analogues where parts of the molecule are replaced with bioisosteric groups to improve target binding or pharmacokinetic properties.
Table 2: Examples of Designed Anthraquinone Analogues and their Biological Activities
| Analogue Type | Synthetic Strategy | Reported Biological Activity | Reference |
|---|---|---|---|
| 1-Acetylamidoanthraquinone derivatives | Design and synthesis of novel derivatives targeting multiple proteins. | Dual inhibitors of Topoisomerase 2 and Casein Kinase 2; antiproliferative effects on leukemia cell lines. | nih.gov |
| Thioanthraquinone analogues | One-step synthesis from 1,5-dichloroanthraquinone (B31372) and bioactive thiols. | Potential applications in drug delivery and as sensors due to fluorescent properties. | dergipark.org.tr |
| Amino and Thioanthraquinone derivatives | Synthesis of new derivatives and evaluation against breast cancer cells. | Compound 7 (an amino derivative) showed a high inhibitory effect and induced apoptosis in MCF-7 cells. | niscpr.res.in |
| Alizarin 2-O-glucoside | Microbial synthesis using glycosyltransferase in E. coli. | Potent antiproliferative activity against gastric, uterine cervical, and liver cancer cell lines. | nih.gov |
These synthetic endeavors highlight the versatility of the anthraquinone scaffold found in this compound as a template for developing new therapeutic agents with tailored biological profiles.
Conclusion and Future Research Perspectives
Unaddressed Challenges in Ruberythric Acid Biosynthesis Elucidation
The complete biosynthetic pathway of this compound remains partially elusive, presenting a significant hurdle for its biotechnological production. While it is known that anthraquinones in Rubiaceae are synthesized via the chorismate/o-succinylbenzoic acid pathway for rings A and B, and the mevalonic acid pathway for ring C, the specific enzymatic steps leading to the formation and subsequent glycosylation of the alizarin (B75676) aglycone to form this compound are not fully characterized. nih.govwhiterose.ac.uk
Key challenges include:
Identification and characterization of specific enzymes: The precise enzymes responsible for the hydroxylation and glycosylation steps in the final stages of this compound biosynthesis have not been definitively identified and characterized. nih.govfrontiersin.orgescholarship.org This includes the specific glucosyltransferase that attaches the primeverose sugar moiety to the alizarin backbone.
Metabolic flux and pathway engineering: A lack of complete pathway knowledge hinders efforts to engineer microbial or plant-based systems for enhanced this compound production. frontiersin.orgescholarship.org Overcoming these challenges is crucial for developing sustainable and economically viable sources of this compound, reducing reliance on plant extraction which can be slow and yield variable results. frontiersin.org
Emerging Analytical Techniques for Comprehensive Characterization
The accurate identification and quantification of this compound in complex plant extracts and historical artifacts are vital for both research and quality control. While High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection has been a standard method, newer techniques are offering enhanced capabilities. researchgate.netmdpi.com
Recent advancements include:
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy: This technique has emerged as a powerful, standard-free method for the direct and quantitative analysis of this compound in Rubia tinctorum extracts. mdpi.comresearchgate.net It offers the advantage of not requiring a certified reference standard for every compound being quantified, simplifying the analytical process. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-QqQ-MS/MS provide high sensitivity and selectivity for the detailed profiling of anthraquinones, including this compound, in complex mixtures. researchgate.net This allows for the identification of a wider range of related compounds and potential degradation products.
Mild Extraction Methods: The development of softer extraction techniques, such as using aqueous glucose solutions, allows for the efficient extraction of thermally labile glycosides like this compound without causing hydrolysis to their aglycones. biocrick.com This provides a more accurate representation of the native chemical profile of the plant material. biocrick.com
Advancements in In Vitro Mechanistic Investigations of Biological Activities
This compound and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory effects. biosynth.com However, a deeper understanding of their mechanisms of action at the molecular level is required.
Future in vitro studies should focus on:
Enzyme inhibition assays: Investigating the specific enzymes that are inhibited by this compound could elucidate the pathways through which it exerts its anti-inflammatory and other effects. biosynth.com
Cell-based assays: Utilizing various cell lines to study the effects of this compound on cellular processes such as signal transduction, gene expression, and apoptosis will provide valuable insights into its pharmacological potential.
Interaction with biological membranes: Studies on how this compound interacts with and potentially disrupts microbial cell membranes could explain its antimicrobial properties. biosynth.com
In vitro experiments have also suggested that this compound may play a role in preventing the formation of calcium phosphate (B84403) and calcium oxalate (B1200264) kidney stones. wur.nlscispace.com Further mechanistic studies are warranted to explore this potential therapeutic application.
Development of Standardized Reference Materials for Quality Control
The availability of high-purity, certified reference materials (CRMs) is fundamental for ensuring the accuracy and comparability of analytical results across different laboratories. r-biopharm.comiaea.org For this compound, the development and accessibility of such standards are crucial for:
Method validation: CRMs are essential for validating the accuracy and precision of analytical methods used for the quantification of this compound. riccachemical.com
Quality control of herbal products: As extracts of Rubia species are used in some traditional medicines, standardized reference materials are necessary for the quality control and standardization of these products. mdpi.comresearchgate.net
Research consistency: The use of well-characterized reference materials ensures the reliability and reproducibility of research findings on the biological activities and applications of this compound. riccachemical.com
Currently, primary reference standards for this compound are commercially available, which is a significant step forward. sigmaaldrich.com Continued efforts by organizations like the National Institute of Standards and Technology (NIST) and other accredited producers to develop and maintain a portfolio of CRMs for natural products are vital for the scientific community. r-biopharm.comlgcstandards.comsigmaaldrich.com
Exploration of Ecological Roles and Interactions of this compound in Natural Ecosystems
The ecological significance of this compound in its natural environment is an area that remains largely unexplored. As a secondary metabolite, it likely plays a role in the plant's interactions with its surroundings.
Future research could investigate:
Allelopathic effects: Investigating whether this compound is exuded from the roots and what effect it has on the growth of neighboring plants and soil microorganisms.
Defense mechanisms: Determining if the production of this compound is induced by herbivory or pathogen attack, suggesting a role in plant defense. thieme-connect.de
Symbiotic relationships: Exploring potential interactions with mycorrhizal fungi or other soil microbes that could influence nutrient uptake or plant health.
Environmental fate: Understanding how this compound is degraded in the soil and its potential impact on ecosystem processes. While natural dyes are generally considered eco-friendly, a comprehensive understanding of their lifecycle is important. researchgate.net
By addressing these research gaps, the scientific community can gain a more complete understanding of this compound, from its biosynthesis and ecological function to its potential applications in medicine and industry, all while ensuring the quality and reliability of the research through the use of advanced analytical techniques and standardized materials.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Ruberythric acid in laboratory settings?
- Methodological Answer : this compound is synthesized via [specific reaction pathways, e.g., glycosylation of alizarin derivatives]. Key steps include purification using column chromatography and characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). To ensure reproducibility, document reaction conditions (temperature, solvent systems, catalysts) and validate purity (>95%) using mass spectrometry (MS) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural properties?
- Methodological Answer :
- NMR : Use H and C NMR to confirm glycosidic bond formation and aromatic substitution patterns.
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands.
- HPLC-MS : Quantify purity and detect degradation products. Standardize solvent systems (e.g., acetonitrile-water gradients) and column types (C18) for consistency .
Q. How can researchers assess the stability of this compound under different pH and temperature conditions?
- Methodological Answer :
- Design accelerated degradation studies by exposing the compound to controlled environments (e.g., pH 2–9, 25–60°C).
- Monitor degradation kinetics using HPLC-MS and quantify degradation products.
- Example Data Table :
| Condition (pH/Temp) | Degradation Rate (%/day) | Major Degradation Product |
|---|---|---|
| 3.0 / 40°C | 12.5 ± 1.2 | Alizarin-2-O-glucoside |
| 7.4 / 25°C | 1.8 ± 0.3 | None detected |
- Reference stability protocols from pharmacopeial guidelines for natural products .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be systematically resolved?
- Methodological Answer :
- Conduct a meta-analysis of existing studies, focusing on variables such as:
- Assay conditions (cell lines, concentrations, exposure times).
- Compound purity (e.g., impurities in early studies may skew results).
- Validate findings using orthogonal assays (e.g., in vitro enzymatic inhibition vs. in vivo models).
- Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability .
Q. What computational approaches are effective in predicting this compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- Validate computational results with experimental data (e.g., kinetic studies or X-ray crystallography) .
Q. How can researchers optimize extraction protocols for this compound from natural sources to maximize yield and reproducibility?
- Methodological Answer :
- Perform factorial design experiments to evaluate variables:
- Solvent polarity (e.g., methanol vs. ethanol-water mixtures).
- Extraction time and temperature.
- Use response surface methodology (RSM) to identify optimal conditions.
- Standardize plant material sourcing (geographical location, harvest season) to minimize variability .
Q. What strategies address discrepancies in this compound’s reported solubility profiles across studies?
- Methodological Answer :
- Re-evaluate solubility using standardized buffers (e.g., phosphate-buffered saline) and controlled temperature.
- Employ advanced techniques like dynamic light scattering (DLS) to detect aggregation.
- Compare results with structurally analogous compounds (e.g., alizarin derivatives) to identify trends .
Guidelines for Rigorous Research Design
- Reproducibility : Document experimental protocols in Supplementary Information, including raw data and instrument settings .
- Literature Integration : Use systematic reviews to identify gaps (e.g., inconsistent bioactivity data) and design hypothesis-driven studies .
- Ethical and Practical Considerations : Ensure research questions align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
